Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methyl carboxylate group at the 1-position and a ureido-methyl substituent at the 4-position. This compound is of interest in medicinal chemistry for its structural versatility, particularly in modulating solubility and target binding interactions.
Properties
IUPAC Name |
methyl 4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4/c1-18-8-5-13-11(16)14-9-10-3-6-15(7-4-10)12(17)19-2/h10H,3-9H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBGQSBPGUDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with methyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-(2-methoxyethyl)urea under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ureido or piperidine moieties using reagents like alkyl halides or amines.
Scientific Research Applications
Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, )
- Key Features: Piperidine backbone with a methoxyimino group at C4 and an ethoxycarbonylpropyl chain at C3. Diastereomeric mixture (1:1.5 ratio) due to stereochemical variability in the methoxyimino group.
- The 2-methoxyethyl substituent in the target enhances hydrophilicity compared to the ethoxycarbonylpropyl chain in Compound 7, which may improve aqueous solubility .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2, )
- Key Features :
- Decahydro-1,6-naphthyridine core (bicyclic system) with a ketone at C2 and an ethyl carboxylate.
- Two isomers differing in ring conformation and substituent orientation.
- The urea group in the target compound provides distinct hydrogen-bonding interactions absent in the ketone-containing analogs .
Ureido-Thiazole-Piperazine Derivatives (Compounds 10d–10f, )
- Key Features :
- Piperazine-linked thiazole cores with aryl-ureido substituents (e.g., trifluoromethylphenyl, chlorophenyl).
- High yields (89–93%) and molecular weights >500 Da.
- Comparison: The target compound’s piperidine scaffold offers conformational rigidity compared to the more flexible piperazine-thiazole hybrids.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s 2-methoxyethyl-urea group balances hydrophilicity and lipophilicity, offering improved solubility over Compound 7 and Compound 10d.
- Aromatic substituents in Compound 10d increase LogP, favoring membrane permeability but risking metabolic instability .
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